Labdanolic acid

Description

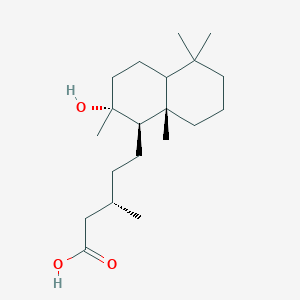

Structure

3D Structure

Properties

Molecular Formula |

C20H36O3 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

(3S)-5-[(1R,2R,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid |

InChI |

InChI=1S/C20H36O3/c1-14(13-17(21)22)7-8-16-19(4)11-6-10-18(2,3)15(19)9-12-20(16,5)23/h14-16,23H,6-13H2,1-5H3,(H,21,22)/t14-,15?,16+,19-,20+/m0/s1 |

InChI Key |

KHCCSRVJJDOANA-ZOSGAXDSSA-N |

Isomeric SMILES |

C[C@@H](CC[C@@H]1[C@]2(CCCC(C2CC[C@@]1(C)O)(C)C)C)CC(=O)O |

Canonical SMILES |

CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Cistus ladaniferus: A Comprehensive Technical Guide to Labdanolic Acid Isolation, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cistus ladaniferus, commonly known as the rockrose, is a Mediterranean shrub that serves as a primary natural source of labdanolic acid, a labdane-type diterpene with significant therapeutic potential. This technical guide provides an in-depth overview of Cistus ladaniferus as a source of this valuable bioactive compound. It details the methodologies for extraction, isolation, and quantification of this compound, presents quantitative data on its abundance, and elucidates its molecular mechanism of action, particularly its anti-inflammatory properties through the modulation of key signaling pathways. This document is intended to be a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Cistus ladaniferus L. is a perennial shrub renowned for the production of a fragrant oleoresin known as labdanum. This resin is a complex mixture of phytochemicals, with a significant portion comprised of labdane-type diterpenes.[1] Among these, this compound stands out due to its abundance and its reported biological activities, including anti-inflammatory and anti-mutagenic properties.[2] Its chemical structure also makes it a valuable precursor for the synthesis of other high-value compounds, such as Ambrox®, a key component in the fragrance industry.[1] This guide focuses on the scientific and technical aspects of utilizing Cistus ladaniferus as a natural and sustainable source of this compound for research and pharmaceutical applications.

Quantitative Analysis of Labdanum and its Fractions

The yield of this compound and its containing fractions from Cistus ladaniferus is dependent on the extraction methodology and the plant material used. The "Andalusian process," a traditional method involving alkaline water extraction, is noted for its higher resin yields compared to other methods like the "Zamorean process."[3] The subsequent processing of the crude labdanum resin into an absolute and further fractionation into diterpenoid and flavonoid fractions allows for the concentration of this compound.

| Product | Yield | Notes | Reference(s) |

| Labdanum Resin (Andalusian Process) | 7.44 ± 0.41% (DW/FW) | Extraction from herbaceous/semi-woody terminal leafy stems. | [3] |

| Labdanum Absolute | ~70% (w/w) of the resin | Obtained by methanolic extraction of the crude resin to remove waxes. | [3] |

| Diterpenoid Fraction | ~75% (w/w) of the absolute | Purified from the labdanum absolute by column chromatography. This fraction is rich in this compound. | [3] |

| Flavonoid Fraction | ~15% (w/w) of the absolute | Also purified from the labdanum absolute by column chromatography. | [3] |

| This compound and related Diterpenes | 10-21 mg/g (DW) of mature leaves | This range represents the combined amount of 6-oxocativic acid, 7-oxo-labd-8(9)-en-15-oic acid, and 6β-acetoxy-7-oxo- labd-8(9)-en-15-oic acid, with concentrations varying by season. This compound is also a major component of the resin. | [3] |

Experimental Protocols

Extraction of Labdanum Resin (Simulated Andalusian Process)

This protocol describes a laboratory-scale simulation of the traditional Andalusian method for extracting labdanum resin from Cistus ladaniferus.

Materials:

-

Fresh or frozen herbaceous/semi-woody terminal leafy stems of Cistus ladaniferus.

-

Sodium carbonate (Na₂CO₃) solution (25 g/L in distilled water).

-

Hydrochloric acid (HCl) solution for acidification.

-

Beakers, heating plate with magnetic stirrer, filtration apparatus (e.g., Buchner funnel with filter paper), centrifugation tubes, and a centrifuge.

Procedure:

-

Weigh 25 g of the plant material and place it in a beaker.

-

Add 200 mL of the 25 g/L sodium carbonate solution to the beaker.

-

Heat the mixture to 60°C and maintain this temperature for 1 hour with continuous stirring. This alkaline solution facilitates the solubilization of the acidic resin from the plant surface.

-

After 1 hour, filter the mixture to remove the plant material, collecting the aqueous extract.

-

Allow the extract to cool to room temperature.

-

Slowly add HCl solution to the extract while stirring to lower the pH, which will cause the labdanum resin to precipitate.

-

Collect the precipitated resin by centrifugation or decantation.

-

Wash the resin with distilled water to remove excess salts.

-

Dry the resin to obtain the crude labdanum.

Preparation of Labdanum Absolute and Diterpenoid Fraction

This protocol details the purification of the crude resin to obtain a wax-free absolute and the subsequent separation of the diterpenoid fraction.

Materials:

-

Crude labdanum resin.

-

Freezer (-20°C).

-

Centrifuge.

-

Rotary evaporator.

-

Silica (B1680970) gel for column chromatography.

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate).

Procedure:

-

Preparation of Labdanum Absolute:

-

Dissolve the crude labdanum resin in warm methanol.

-

Cool the methanolic solution to -20°C for several hours to precipitate the waxes.

-

Separate the precipitated waxes by centrifugation or filtration.

-

Collect the supernatant and evaporate the methanol using a rotary evaporator to obtain the labdanum absolute.[3]

-

-

Fractionation by Column Chromatography:

-

Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane).

-

Dissolve the labdanum absolute in a minimal amount of the initial mobile phase.

-

Load the dissolved absolute onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate (B1210297) in hexane).

-

The diterpenoid fraction, containing this compound, will elute first, followed by the more polar flavonoid fraction.[4]

-

Collect the fractions and evaporate the solvent to obtain the purified diterpenoid and flavonoid fractions.

-

Quantification of this compound by GC-MS

Due to its lack of a UV chromophore, this compound is not easily quantifiable by HPLC-UV/DAD.[3][4] A common method for its analysis is Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to its more volatile methyl ester.

Materials:

-

Diterpenoid fraction or labdanum absolute.

-

Diazomethane or another suitable methylating agent (e.g., trimethylsilyldiazomethane).

-

GC-MS system with a suitable capillary column (e.g., DB-5).

-

Internal standard (optional, for absolute quantification).

Procedure:

-

Derivatization:

-

Dissolve a known amount of the sample in a suitable solvent.

-

Add the methylating agent (e.g., an ethereal solution of diazomethane) dropwise until a persistent yellow color is observed, indicating complete methylation of the carboxylic acids.

-

Allow the reaction to proceed for a few minutes.

-

Remove the excess methylating agent and solvent under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

-

Inject an aliquot of the sample into the GC-MS system.

-

Use a temperature program that allows for the separation of the components of interest. For example, an initial temperature of 60°C, ramped to 280°C.

-

Identify the methyl labdanolate peak based on its retention time and mass spectrum.

-

Quantify the amount of this compound based on the peak area relative to an internal or external standard curve.

-

Signaling Pathways Modulated by this compound Derivatives

This compound and its derivatives have been shown to exert significant anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the expression of genes involved in inflammation. Studies on this compound methyl ester (LAME) have demonstrated its ability to inhibit this pathway.[1]

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

LAME inhibits the phosphorylation of TAK1, an upstream kinase, and the IKK complex. This prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, the NF-κB p65 subunit cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.[1]

Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in the cellular response to inflammatory stimuli. This compound derivatives have also been found to interfere with this pathway.

Caption: Inhibition of the MAPK signaling pathway by a this compound derivative.

LAME has been shown to inhibit the phosphorylation of key MAPK members: p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).[1] By preventing the activation of these kinases, the downstream signaling cascade that leads to the activation of transcription factors like AP-1 (Activator protein 1) is blocked, resulting in a diminished pro-inflammatory response.

Conclusion

Cistus ladaniferus represents a robust and sustainable natural source of this compound, a diterpene with considerable potential in the pharmaceutical and cosmeceutical industries. This guide has provided a comprehensive overview of the extraction, purification, and quantification of this compound from this plant source. The elucidation of its inhibitory effects on the NF-κB and MAPK signaling pathways provides a solid foundation for its further investigation as an anti-inflammatory agent. The detailed protocols and quantitative data presented herein are intended to facilitate future research and development efforts aimed at harnessing the therapeutic benefits of this valuable natural product.

References

The Biosynthesis of Labdanolic Acid in Plants: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Labdanolic acid, a bicyclic diterpenoid, is a key component of labdanum resin, produced by plants of the Cistus genus.[1][2] This guide provides a comprehensive technical overview of the biosynthetic pathway of this compound, focusing on the enzymatic cascade from the universal C20 precursor to the final oxidized product. It details the roles of diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs), presents quantitative data from homologous pathways, outlines detailed experimental protocols for pathway elucidation, and provides visual representations of the core biochemical processes.

Introduction to this compound

Labdane-type diterpenoids are a large and structurally diverse class of natural products, with over 7,000 known members.[3] They are characterized by a bicyclic decalin core structure.[3] The name "labdane" itself is derived from labdanum, the fragrant oleoresin secreted from the glandular trichomes of rockrose plants (Cistus species), from which these compounds were first isolated.[2][4] this compound and its relatives exhibit a wide range of biological activities, including antimicrobial and cytotoxic properties, making them compelling targets for pharmacological research and drug development.[1] The biosynthesis occurs predominantly in the glandular trichomes of young leaves, with expression of the relevant genes often induced by developmental cues and external stimuli such as mechanical wounding.[1]

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-stage process localized within plant cell plastids and the endoplasmic reticulum. It begins with a universal precursor and proceeds through cyclization and oxidation stages.

Stage 1: Precursor Formation

The pathway originates with the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Through the action of prenyltransferases, three molecules of IPP are sequentially condensed with one molecule of DMAPP to yield the C20 acyclic precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP).[3]

Stage 2: Bicyclic Skeleton Formation

This stage involves two mechanistically distinct classes of diterpene synthases (diTPSs) that convert the linear GGPP into a bicyclic labdane (B1241275) skeleton.

-

Class II diTPS Catalysis: The first committed step is a protonation-initiated cyclization of GGPP catalyzed by a Class II diTPS. In Cistus creticus, the key enzyme identified for this step is copal-8-ol diphosphate synthase (CcCLS) .[1][5] This enzyme catalyzes the bicyclization of GGPP to form the stable bicyclic intermediate, copal-8-ol diphosphate.[1][6]

-

Class I diTPS Catalysis: Following the Class II reaction, a Class I diTPS utilizes the bicyclic diphosphate intermediate as its substrate. These enzymes, often called kaurene synthase-like (KSL), catalyze the ionization of the diphosphate group, initiating a second cyclization or rearrangement to form the final diterpene olefin skeleton.[3] While the specific Class I diTPS that acts on copal-8-ol diphosphate in the this compound pathway has not yet been definitively characterized, it is a required step to generate the labdane backbone.

Stage 3: Oxidative Tailoring

The final stage involves the modification of the labdane skeleton by "tailoring" enzymes, primarily cytochrome P450 monooxygenases (CYPs) .[3] These enzymes, typically located on the endoplasmic reticulum, catalyze a series of oxidation reactions. For the synthesis of this compound, a CYP-mediated three-step oxidation of a methyl group on the labdane skeleton to a carboxylic acid (CH₃ → CH₂OH → CHO → COOH) is hypothesized. This multi-step oxidation cascade transforms the hydrocarbon precursor into the final this compound.

Key Enzymes and Quantitative Data

While specific kinetic data for the enzymes directly leading to this compound are not yet fully available, data from homologous, well-characterized diterpene synthases from rice (Oryza sativa) provide representative values for these enzyme classes.

| Enzyme Class | Homologous Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | Optimal pH | Divalent Cation |

| Class II diTPS | OsCPS1 (ent-CPP synthase) | GGPP | 1.8 ± 0.2 | 0.49 ± 0.02 | 7.0-7.5 | Mg²⁺, Mn²⁺ |

| Class II diTPS | OsCPS2 (syn-CPP synthase) | GGPP | 1.3 ± 0.1 | 0.35 ± 0.01 | 7.0-7.5 | Mg²⁺, Mn²⁺ |

| Class I diTPS | OsKSL7 (Kaurene Synthase-Like) | ent-CPP | 0.4 ± 0.1 | 0.12 ± 0.01 | 7.5 | Mg²⁺ |

| Cytochrome P450 | Varies widely | Diterpene Olefin | Typically 1-50 µM | Highly variable | ~7.4 | NADPH-dependent |

Table 1: Representative kinetic parameters for diterpene synthases and general characteristics of terpene-oxidizing cytochrome P450s. Data for OsCPS1 and OsCPS2 are illustrative for Class II diTPSs. Kinetic properties of CYPs are highly substrate- and enzyme-dependent.

Visualizing the Biosynthetic and Experimental Pathways

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from GGPP.

Experimental Workflow for Gene Discovery and Functional Validation

Caption: Workflow for identifying and characterizing biosynthesis genes.

Experimental Protocols

The following sections provide generalized yet detailed protocols for the key experimental stages involved in elucidating the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression and Purification of a Candidate Diterpene Synthase

This protocol describes the expression of a candidate diTPS (e.g., CcCLS) in E. coli and its subsequent purification.

-

Vector Construction: The full-length open reading frame of the candidate diTPS, excluding the plastidial transit peptide, is cloned into a pET-series or similar expression vector containing an N-terminal polyhistidine (His₆) tag.

-

Bacterial Transformation: The resulting plasmid is transformed into an E. coli expression strain, such as BL21(DE3).

-

Culture Growth: A single colony is used to inoculate 50 mL of Luria-Bertani (LB) medium with the appropriate antibiotic and grown overnight at 37°C. This starter culture is then used to inoculate 1 L of fresh LB medium.

-

Induction: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is subsequently incubated at a lower temperature (e.g., 18-22°C) for 16-24 hours to improve protein solubility.[7][8]

-

Cell Lysis: Cells are harvested by centrifugation (5,000 x g, 15 min, 4°C). The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Cells are lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation (15,000 x g, 30 min, 4°C). The supernatant is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged diTPS is eluted with a high-concentration imidazole buffer (e.g., 250 mM).

-

Verification: Protein purity and concentration are assessed by SDS-PAGE and a Bradford assay, respectively.

Protocol 2: In Vitro Functional Assay of Diterpene Synthases

This protocol is for determining the enzymatic product of a purified diTPS.

-

Reaction Mixture: The assay is performed in a glass vial. A typical 100 µL reaction mixture contains:

-

Incubation: The reaction is initiated by adding the substrate and incubated at 30°C for 1-2 hours.[9]

-

Dephosphorylation (for GC-MS analysis): To analyze the diphosphate products, they must be dephosphorylated. Add 10 units of alkaline phosphatase to the reaction and incubate for an additional 1-2 hours at 37°C. This converts the diterpene diphosphates to their corresponding alcohols (e.g., copal-8-ol).

-

Extraction: The reaction products are extracted by adding 200 µL of an organic solvent (e.g., hexane (B92381) or pentane) containing an internal standard (e.g., nonyl acetate). The mixture is vortexed vigorously and centrifuged to separate the phases. The organic (upper) phase is carefully transferred to a new vial for analysis.

-

Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: In Vitro Assay for a Labdane-Oxidizing Cytochrome P450

This protocol describes a method to test the activity of a candidate CYP enzyme using microsomes prepared from heterologous systems (e.g., yeast or insect cells).

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Phosphate buffer (100 mM, pH 7.4).

-

Microsomal preparation containing the candidate CYP and its redox partner, NADPH-cytochrome P450 reductase (CPR).

-

Diterpene substrate (e.g., a labdane olefin) dissolved in a minimal volume of DMSO or ethanol (B145695) (final concentration typically 10-50 µM).

-

-

Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes.

-

Initiation: The reaction is initiated by adding an NADPH-regenerating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

-

Incubation: The reaction proceeds at 37°C for 30-60 minutes with gentle shaking.

-

Quenching and Extraction: The reaction is stopped by adding 100 µL of ice-cold acetonitrile (B52724) or ethyl acetate. The mixture is vortexed and centrifuged. The supernatant/organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

-

Derivatization for GC-MS: To analyze hydroxylated or carboxylated products by GC-MS, the dried residue must be derivatized. Resuspend the sample in a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) and heat at 70°C for 30 minutes to convert acidic protons (on hydroxyl and carboxyl groups) to trimethylsilyl (B98337) (TMS) ethers/esters.

-

Analysis: The derivatized sample is analyzed by GC-MS to identify the oxidized products.

Conclusion

The biosynthesis of this compound in Cistus plants is a classic example of labdane-type diterpenoid metabolism, involving a sequential enzymatic cascade of a Class II diTPS, a Class I diTPS, and multiple oxidative steps catalyzed by cytochrome P450s. The identification of CcCLS in Cistus creticus has provided a crucial entry point into this pathway.[1] Future research, leveraging the transcriptomic data and protocols outlined here, should focus on the functional characterization of the downstream Class I diTPS and the specific CYP enzymes responsible for the final oxidative tailoring. A complete elucidation of this pathway will not only advance our fundamental understanding of plant specialized metabolism but also provide the genetic tools necessary for the heterologous production of this compound and related high-value compounds in microbial or synthetic biology platforms.

References

- 1. A Copal-8-ol Diphosphate Synthase from the Angiosperm Cistus creticus subsp. creticus Is a Putative Key Enzyme for the Formation of Pharmacologically Active, Oxygen-Containing Labdane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical and transcriptomic analyses of leaf trichomes from Cistus creticus subsp. creticus reveal the biosynthetic pathways of certain labdane-type diterpenoids and their acetylated forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Genus Cistus: a model for exploring labdane-type diterpenes' biosynthesis and a natural source of high value products with biological, aromatic, and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diterpene Synthases and Their Responsible Cyclic Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Isolation and Characterization of Three New Monoterpene Synthases from Artemisia annua [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Labdanolic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental methodologies pertaining to labdanolic acid, a significant diterpenoid found in nature.

Chemical Structure and Properties

This compound is a bicyclic diterpenoid characterized by a labdane (B1241275) skeleton.[1] Its chemical formula is C₂₀H₃₆O₃, with a molecular weight of 324.5 g/mol .[2][3] The structure consists of a decalin (bicyclo[4.4.0]decane) ring system fused with a side chain terminating in a carboxylic acid.

The systematic IUPAC name for the naturally occurring enantiomer of this compound is (3S)-5-[(1R,2R,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid.[2] This nomenclature precisely defines the absolute configuration of all stereocenters within the molecule.

Visualization of the Chemical Structure

References

A Comprehensive Technical Guide to Labdanolic Acid: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of labdanolic acid, a naturally occurring diterpenoid. This document consolidates key data, outlines experimental protocols for its isolation, and explores its mechanism of action, offering a valuable resource for its application in research and drug development.

Physicochemical Properties of this compound

This compound is a diterpene that is a major component of the resin from plants of the Cistus genus, particularly Cistus ladanifer (Rockrose).[1] Its properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citation(s) |

| Molecular Formula | C₂₀H₃₆O₃ | [2][3] |

| Molecular Weight | 324.5 g/mol | [2][3] |

| IUPAC Name | (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid | [3] |

| CAS Number | 10267-24-0 | [4] |

| Physical Form | Solid | |

| Boiling Point | 439.3 ± 18.0 °C (Predicted) | |

| pKa | 4.79 ± 0.10 (Predicted) | |

| XLogP3 | 5.2 | [2] |

| Storage Temperature | -20°C |

Chemical Structure

The chemical structure of this compound features a labdane (B1241275) skeleton, which is a bicyclic diterpene framework. This structure includes a carboxylic acid group and a tertiary alcohol, which are key to its chemical reactivity and biological activity.

Caption: Chemical structure of this compound.

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While a complete set of experimental spectra is not consistently available in the public domain, the following table summarizes the expected spectral characteristics based on its functional groups and available mass spectrometry data.

Table 2: Spectral Data for this compound

| Technique | Expected/Observed Characteristics | Citation(s) |

| ¹H-NMR | - Signals for multiple methyl groups (singlets and doublets).- Broad signal for the carboxylic acid proton (-COOH).- Signal for the tertiary alcohol proton (-OH).- Complex multiplets for the methylene (B1212753) (-CH₂) and methine (-CH) protons in the aliphatic rings and side chain. | [5][6][7] |

| ¹³C-NMR | - Signal for the carbonyl carbon of the carboxylic acid (~170-185 ppm).- Signal for the carbon bearing the hydroxyl group (~70-80 ppm).- Multiple signals in the aliphatic region (10-60 ppm) corresponding to the methyl, methylene, and methine carbons of the fused ring system and side chain. | [8][9] |

| Infrared (IR) Spectroscopy | - Broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹).- Strong absorption for the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹).- Absorption for the O-H stretch of the tertiary alcohol (~3200-3600 cm⁻¹).- Absorptions for C-H stretching of alkane groups (~2850-3000 cm⁻¹).- C-O stretching absorption (~1210-1320 cm⁻¹). | [10][11] |

| UV-Visible Spectroscopy | This compound does not possess a significant chromophore, thus it is not expected to show strong absorbance in the UV-Visible range (200-800 nm). This makes its detection by UV-based HPLC challenging. | [12][13][14] |

| Mass Spectrometry (LC-MS) | - [M+H]⁺: m/z 325.2737- [M+Na]⁺: m/z 347.2556 | [2] |

Experimental Protocols

4.1. Extraction and Isolation of this compound from Cistus ladanifer

This compound is a primary constituent of labdanum resin, which is extracted from the leaves and stems of Cistus ladanifer.[1] The following protocol is a synthesized methodology based on established industrial and laboratory practices, such as the "Andalusian process".[12][15]

Objective: To extract and purify this compound from Cistus ladanifer plant material.

Materials:

-

Fresh or dried leaves and stems of Cistus ladanifer

-

Sodium carbonate (Na₂CO₃) solution (e.g., 25 g/L)

-

Hydrochloric acid (HCl) or another suitable acid for neutralization

-

Methanol (B129727) or ethanol

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

-

Standard laboratory glassware, heating mantle, rotary evaporator, and chromatography columns

Methodology:

-

Extraction of Crude Labdanum Resin: a. Submerge the Cistus ladanifer plant material in a warm aqueous solution of sodium carbonate (pH ~11).[12] b. Heat the mixture gently to facilitate the extraction of the acidic resin into the alkaline solution. c. Separate the plant material by filtration. d. Acidify the aqueous extract slowly with HCl to precipitate the crude labdanum resin. e. Collect the precipitated resin by decantation or filtration.

-

Separation of Waxes: a. Dissolve the crude resin in methanol. Methanol is effective at separating the resin components from long-chain hydrocarbon waxes.[12] b. Cool the solution to precipitate the waxes. c. Filter the cold solution to remove the waxes, and collect the methanol-soluble fraction (labdanum absolute). d. Concentrate the methanol extract using a rotary evaporator to yield the wax-free resin.

-

Purification by Column Chromatography: a. Prepare a silica gel column packed in hexane. b. Dissolve the wax-free resin in a minimal amount of a non-polar solvent (e.g., hexane with a small amount of ethyl acetate). c. Load the sample onto the column. d. Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. e. Collect fractions and monitor them by Thin Layer Chromatography (TLC). This compound, being a polar compound, will elute in the more polar fractions. f. Combine the fractions containing pure this compound (as determined by TLC and subsequent spectral analysis). g. Evaporate the solvent to yield purified this compound.

Caption: Workflow for the extraction and purification of this compound.

Biological Activity and Signaling Pathways

This compound and its derivatives have been investigated for a range of biological activities, with anti-inflammatory effects being the most prominently studied.

5.1. Anti-inflammatory Activity

Labdane-type diterpenes, including this compound, have demonstrated significant anti-inflammatory properties.[16][17] Studies on this compound methyl ester (LAME), a close derivative, have provided detailed insights into the underlying molecular mechanisms. LAME has been shown to reduce the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[18] This effect is achieved by inhibiting the expression of the genes for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[18]

5.2. Signaling Pathway Modulation

The anti-inflammatory effects of LAME are mediated through the inhibition of critical pro-inflammatory signaling pathways. The primary target identified is the Transforming growth factor-β-activated kinase 1 (TAK1).[18]

-

Inhibition of TAK1: TAK1 is an upstream kinase that is essential for the activation of both the NF-κB and MAPK signaling cascades in response to inflammatory stimuli like LPS. By inhibiting the phosphorylation and activation of TAK1, LAME effectively blocks these downstream pathways.[18]

-

Inhibition of NF-κB Pathway: The inhibition of TAK1 prevents the subsequent activation of the IκB kinase (IKK) complex. This leads to the stabilization of IκBα and IκBβ, which remain bound to the NF-κB p65 subunit, preventing its translocation to the nucleus. As a result, the transcription of NF-κB target genes, including those for pro-inflammatory cytokines like IL-6 and TNF-α, is suppressed.[18]

-

Inhibition of MAPK Pathway: TAK1 is also an upstream activator of the Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, JNK, and ERK). Inhibition of TAK1 by LAME leads to reduced phosphorylation and activation of these MAPKs, further contributing to the suppression of the inflammatory response.[18][19]

These findings suggest that this compound likely shares a similar mechanism of action, making it a promising candidate for the development of novel anti-inflammatory agents.

Caption: Proposed anti-inflammatory mechanism of this compound derivatives.

5.3. Other Potential Biological Activities

-

Antioxidant Activity: this compound has been suggested to possess antioxidant properties, which is a common feature of many plant-derived polyphenols and terpenoids.[20] This activity is likely due to its ability to scavenge free radicals, although detailed mechanistic studies are limited.

-

Antimicrobial and Antifungal Activity: Extracts from Cistus ladanifer, rich in this compound and other compounds, have shown activity against various bacteria and fungi.[21] However, the specific contribution of purified this compound to this activity requires further investigation.

Conclusion and Future Directions

This compound is a bioactive natural product with well-defined physicochemical properties and significant therapeutic potential, particularly as an anti-inflammatory agent. Its mechanism of action, elucidated through studies of its methyl ester, involves the inhibition of the key upstream kinase TAK1, leading to the suppression of the NF-κB and MAPK signaling pathways.

Future research should focus on obtaining a complete set of experimental spectral and physical data for pure this compound. Furthermore, while its anti-inflammatory properties are promising, further studies are needed to explore its antioxidant, antimicrobial, and other potential pharmacological activities in detail. The development of efficient and scalable purification protocols will also be crucial for advancing its use in preclinical and clinical research. This comprehensive understanding will pave the way for the development of this compound as a novel therapeutic agent.

References

- 1. cenmed.com [cenmed.com]

- 2. This compound | C20H36O3 | CID 23844029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Labdanic Acid | C20H36O3 | CID 11186394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 469-11-4 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. hmdb.ca [hmdb.ca]

- 10. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. dehesa.unex.es [dehesa.unex.es]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. Labdanum Resin from Cistus ladanifer L. as a Source of Compounds with Anti-Diabetic, Neuroprotective and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-Inflammatory Activity of Two Labdane Enantiomers from Gymnosperma glutinosum: An In Vivo, In Vitro, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound methyl ester (LAME) exerts anti-inflammatory effects through inhibition of TAK-1 activation (Journal Article) | OSTI.GOV [osti.gov]

- 19. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 20. This compound | 469-11-4 | AAA46911 | Biosynth [biosynth.com]

- 21. repositorium.uminho.pt [repositorium.uminho.pt]

The Strategic Utility of Labdanolic Acid in Diterpene Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdanolic acid, a naturally occurring bicyclic diterpene primarily isolated from the resin of Cistus ladaniferus, stands as a versatile and economically significant precursor for the synthesis of a wide array of complex diterpenes.[1][2][3][4][5][6][7] Its inherent stereochemistry and functional groups provide a valuable starting point for the construction of bioactive molecules, including those with potential applications in the pharmaceutical and fragrance industries.[1][4][8] This technical guide delineates the role of this compound as a foundational building block in diterpene synthesis, with a particular focus on the preparation of tricyclic diterpenes such as methyl ent-isocopalate, a key intermediate for bioactive spongianes.[1][2][3]

Core Synthesis Pathway: From this compound to Methyl ent-Isocopalate

The transformation of this compound into more complex tricyclic diterpenes necessitates strategic modifications to introduce unsaturation at key positions. A well-established four-step synthesis route effectively converts this compound to methyl ent-isocopalate.[1][2] This process involves the initial esterification of this compound, followed by dehydration and isomerization, introduction of unsaturation in the side chain, and finally, acid-catalyzed cyclization.

A schematic overview of this synthetic pathway is presented below:

Caption: Overall workflow for the synthesis of methyl ent-isocopalate from this compound.

Quantitative Data Analysis

The efficiency of the initial dehydration and isomerization step is highly dependent on the reaction conditions. The following table summarizes the quantitative outcomes under varying temperatures and reaction times.

| Entry | Bath Temperature (°C) | Time (h) | Product(s) | Yield (%) | Ratio |

| 1 | 100 | 4 | 2d | 98 | - |

| 2 | 100 | 0.3 | 2c + 2d | 98 | 3:2 |

| 3 | 85 | 1 | 2a + 2b + 2c | 98 | 1:2:7 |

| Table adapted from Urones et al.[1] |

Product Key:

-

2a: Methyl labd-8(17)-en-15-oate

-

2b: Methyl labd-7-en-15-oate

-

2c: Methyl Δ⁸-labden-15-oate

-

2d: Rearranged product

Detailed Experimental Protocols

Step 1: Esterification of this compound

This compound is first converted to its methyl ester, methyl labdanolate, to protect the carboxylic acid functionality. This is typically achieved using diazomethane.

Step 2: Dehydration and Isomerization of Methyl Labdanolate

The crucial introduction of unsaturation in the bicyclic system is accomplished through dehydration and isomerization of methyl labdanolate.

-

Reagents: Methyl labdanolate, iodine (I₂), benzene.

-

Procedure: A solution of methyl labdanolate and an almost equimolar amount of iodine in benzene is refluxed.[1]

-

Reaction Monitoring: The reaction progress is monitored to optimize the formation of the desired Δ⁸-labden-15-oate isomer (2c). As indicated in the data table, shorter reaction times and lower temperatures can lead to a mixture of isomers.[1]

The logical flow for optimizing the desired isomer is depicted below:

Caption: Control logic for the dehydration and isomerization of methyl labdanolate.

Step 3: Introduction of Unsaturation in the Side-Chain

The next key transformation is the creation of a double bond in the side chain of methyl Δ⁸-labden-15-oate. This is achieved via the formation and subsequent elimination of an ester α-selenide.[1]

-

Reagents:

-

Lithium diisopropylamide (LDA) solution (prepared in situ)

-

Phenylselenium chloride (PhSeCl)

-

30% Hydrogen peroxide (H₂O₂)

-

3% Acetic acid in tetrahydrofuran (B95107) (HOAc/THF)

-

-

Procedure:

-

The enolate of the ester is formed by treatment with an LDA solution at low temperature (-78 °C).

-

The enolate is then reacted with phenylselenium chloride to form the α-selenide.

-

The resulting mixture of selenides is oxidized with 30% hydrogen peroxide in a solution of 3% acetic acid in THF.

-

The intermediate selenoxides undergo spontaneous elimination of phenylselenic acid to yield a diastereoisomeric mixture of alkenes (Δ¹³⁻¹⁴) with a 95% yield.[1]

-

-

Purification: The diastereoisomeric alkenes can be separated by careful chromatography using a hexane/EtOAc (98:2) eluent.[1]

Step 4: Cyclization to Methyl ent-Isocopalate

The final step is the acid-catalyzed cyclization of the diastereoisomeric alkenes to form the tricyclic skeleton of methyl ent-isocopalate.

-

Reagent: Formic acid (HCOOH).

-

Procedure: The separated alkenes are treated with formic acid to induce cyclization.[1] The geometry of the resulting products can be confirmed by ¹H NMR spectroscopy, with the chemical shift of the H-14 proton being a key diagnostic signal.[1]

Conclusion

This compound serves as a readily available and versatile chiral pool starting material for the efficient synthesis of complex diterpenes. The methodologies outlined in this guide, particularly the four-step synthesis of methyl ent-isocopalate, highlight the strategic transformations required to convert this natural product into valuable synthetic intermediates. For researchers and professionals in drug development, the ability to leverage natural precursors like this compound is paramount for the sustainable and cost-effective production of novel bioactive compounds. The detailed protocols and quantitative data presented herein provide a solid foundation for further exploration and optimization of diterpene synthesis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound: Synthetic Precursor of Tricyclic Diterpenes | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 469-11-4 | AAA46911 | Biosynth [biosynth.com]

- 6. This compound CAS#: 469-11-4 [m.chemicalbook.com]

- 7. This compound - Lifeasible [lifeasible.com]

- 8. Dimeric labdane diterpenes: synthesis and antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Crude Cistus ladaniferus Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of crude extracts from Cistus ladaniferus, the Mediterranean rockrose. Esteemed for its traditional medicinal uses, recent scientific investigations have begun to systematically evaluate and quantify its therapeutic potential. This document synthesizes key findings on its antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties, offering detailed experimental protocols and comparative data to support further research and development.

Extraction of Bioactive Compounds from Cistus ladaniferus

The biological efficacy of Cistus ladaniferus extracts is intrinsically linked to the method of extraction and the solvents employed. These factors determine the profile of bioactive compounds, such as polyphenols and flavonoids, that are isolated. Common extraction techniques include maceration, Soxhlet extraction, and infusion.

A variety of solvents, ranging in polarity, are utilized to selectively extract different compounds. Ethanolic and methanolic extracts have been shown to possess significant antioxidant and antiproliferative activities, while aqueous extracts have demonstrated notable anti-inflammatory effects.[1][2] The choice of solvent is a critical parameter that dictates the therapeutic potential of the resulting extract.

Antioxidant Activity

Crude extracts of Cistus ladaniferus exhibit potent antioxidant properties, primarily attributed to their high content of phenolic compounds.[3] These compounds can neutralize free radicals, thereby mitigating oxidative stress, a key factor in numerous pathological conditions. The antioxidant capacity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

Quantitative Antioxidant Data

| Extraction Solvent | Plant Part | Assay | IC50 (µg/mL) | Reference |

| Methanol | Leaves | DPPH | 47 | [4] |

| Ethanol | Leaves | DPPH | 98 | [5] |

| Water | Leaves | DPPH | 82 | [5] |

| Decoction | Leaves | DPPH | 66 | [5] |

| Ethanol | Leaves | DPPH | 266.6 ± 0.828 | [1] |

| Ethyl Acetate | Leaves | DPPH | 495.2 ± 3.51 | [1] |

| Dichloromethane | Leaves | DPPH | 825.16 ± 11.18 | [1] |

| Hexane | Leaves | DPPH | > 1000 | [1] |

| 60% Methanol (Maceration) | Aerial Parts | DPPH | 5.49 ± 0.48 | [2] |

| 60% Methanol (Soxhlet) | Aerial Parts | DPPH | 4.08 ± 0.31 | [2] |

| 100% Methanol (Maceration) | Aerial Parts | DPPH | 10.20 ± 1.37 | [2] |

| 100% Methanol (Soxhlet) | Aerial Parts | DPPH | 5.88 ± 0.26 | [2] |

Antimicrobial Activity

Cistus ladaniferus extracts have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[3] This has significant implications for the development of novel antimicrobial agents, particularly in an era of increasing antibiotic resistance. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution.

Quantitative Antimicrobial Data

| Extract Type | Microorganism | MIC (mg/mL) | Reference |

| Ethanolic | Escherichia coli | 25 | [6] |

| Ethanolic | Staphylococcus aureus | 25 | [6] |

| Ethanolic | Staphylococcus epidermidis | 25 | [6] |

| Essential Oil | Staphylococcus aureus | 6.25 | [7] |

| Essential Oil | Escherichia coli | 25 | [7] |

| Essential Oil | Pseudomonas aeruginosa | 25 | [7] |

| Phenolic Extract | Candida albicans | < 0.05 | [8] |

| Phenolic Extract | Candida glabrata | < 0.05 | [8] |

| Phenolic Extract | Candida parapsilosis | < 0.05 | [8] |

Anti-inflammatory Activity

The traditional use of Cistus ladaniferus for inflammatory conditions is supported by modern scientific evidence. Aqueous extracts, in particular, have been shown to possess significant anti-inflammatory properties.[2] The carrageenan-induced paw edema model in rodents is a standard in vivo assay used to evaluate acute anti-inflammatory activity.

Quantitative Anti-inflammatory Data

| Extract Type | Administration | Dose | Inhibition of Edema (%) | Time Point | Reference |

| Aqueous Extract | Oral | 500 mg/kg | 76.1 | 6 hours | [9] |

| Aqueous Extract | Oral | 200 mg/kg | 93.33 | Not Specified |

Cytotoxic and Antiproliferative Activity

Extracts of Cistus ladaniferus have shown promising cytotoxic and antiproliferative effects against various cancer cell lines, suggesting their potential as a source for novel anticancer compounds.[1][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Quantitative Antiproliferative Data

| Extraction Solvent | Cell Line | IC50 (µg/mL) | Reference |

| Hexane | 22Rv1 (Prostate Cancer) | 11.32 ± 2.126 | [1] |

| Dichloromethane | 22Rv1 (Prostate Cancer) | 45.96 ± 0.125 | [1] |

| Ethyl Acetate | 22Rv1 (Prostate Cancer) | 61.47 ± 0.551 | [1] |

| Ethanol | 22Rv1 (Prostate Cancer) | 58.93 ± 0.287 | [1] |

| Dichloromethane | HepG2 (Liver Cancer) | 31.54 ± 0.242 | [1] |

| Ethyl Acetate | HepG2 (Liver Cancer) | 97.74 ± 0.148 | [1] |

| Hexane | HepG2 (Liver Cancer) | 109.6 ± 0.166 | [1] |

| Ethanol | HepG2 (Liver Cancer) | 180.5 ± 0.64 | [1] |

| Hexane | MDA-MB-231 (Breast Cancer) | 82.4 ± 1.124 | [1] |

| Dichloromethane | MDA-MB-231 (Breast Cancer) | > 200 | [1] |

| Ethyl Acetate | MDA-MB-231 (Breast Cancer) | > 200 | [1] |

| Ethanol | MDA-MB-231 (Breast Cancer) | > 200 | [1] |

| 60% Methanol (Soxhlet) | A375 (Melanoma) | 199.01 ± 11.23 | [2][11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

Protocol:

-

Prepare a stock solution of the Cistus ladaniferus extract in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the extract.

-

Prepare a 0.004% (w/v) solution of DPPH in methanol.

-

In a 96-well microplate, add 50 µL of each extract dilution to 195 µL of the DPPH solution.[5]

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is typically used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.

-

The IC50 value, the concentration of the extract that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare a stock solution of the Cistus ladaniferus extract, often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO).[3]

-

In a 96-well microplate, perform serial two-fold dilutions of the extract in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[12][13]

-

Prepare a standardized inoculum of the test microorganism (e.g., 10^6 CFU/mL for bacteria).[12]

-

Add 10 µL of the microbial suspension to each well containing the diluted extract.[12]

-

Include a positive control (broth with inoculum, no extract) and a negative control (broth only).

-

Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[13]

-

After incubation, assess microbial growth. This can be done visually or by adding an indicator like TTC (2,3,5-triphenyltetrazolium chloride), which turns red in the presence of metabolically active microorganisms.[12]

-

The MIC is the lowest concentration of the extract at which no visible growth is observed.[3]

MTT Assay for Cytotoxicity

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare various concentrations of the Cistus ladaniferus extract in the cell culture medium.

-

Replace the existing medium with the medium containing the different extract concentrations.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[14]

-

After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[14]

-

Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[14]

-

Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[14]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value, the concentration of the extract that causes 50% inhibition of cell growth, is calculated from a dose-response curve.

Carrageenan-Induced Paw Edema Assay

This in vivo model is used to assess the acute anti-inflammatory activity of a substance.

Protocol:

-

Use a suitable animal model, such as Wistar rats.

-

Administer the Cistus ladaniferus extract orally or intraperitoneally at various doses.

-

After a specific period (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of the animals.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

-

A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the average paw volume in the control group, and V_treated is the average paw volume in the treated group.

Signaling Pathways and Experimental Workflows

The biological activities of Cistus ladaniferus extracts are mediated through the modulation of various cellular signaling pathways. For instance, the anti-inflammatory and anticancer effects are potentially linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The induction of apoptosis is another key mechanism underlying its cytotoxic activity.

General workflow for evaluating the biological activity of Cistus ladaniferus extracts.

Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Hypothesized intrinsic apoptosis pathway induced by Cistus ladaniferus extracts.

References

- 1. mdpi.com [mdpi.com]

- 2. Characterization of Cistus × incanus L. and Cistus ladanifer L. Extracts as Potential Multifunctional Antioxidant Ingredients for Skin Protecting Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Antioxidant activity and chemical constituents of Cistus ladaniferus leaves. [wisdomlib.org]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. journals.hh-publisher.com [journals.hh-publisher.com]

- 14. benchchem.com [benchchem.com]

Spectroscopic Profile of Labdanolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for labdanolic acid, a bicyclic diterpenoid of significant interest in natural product chemistry and drug discovery. This document compiles and presents available mass spectrometry (MS) data, along with illustrative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on closely related labdane (B1241275) diterpenes, to facilitate its identification and characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Data Presentation

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂₀H₃₆O₃ | PubChem |

| Molecular Weight | 324.5 g/mol | PubChem |

| Precursor Ion ([M+H]⁺) | m/z 325.2737 | [1] |

| Precursor Ion ([M+Na]⁺) | m/z 347.255663 | [1] |

| MS/MS Fragmentation of [M+H]⁺ (Collision Energy: 20V) | 308.2606 (100), 109.0994 (68.77), 123.1161 (57.17), 177.1606 (53.18), 81.0702 (45.62) | [1] |

| MS/MS Fragmentation of [M+H]⁺ (Collision Energy: 40V) | 95.0846 (100), 81.0691 (99.29), 134.9524 (85.22), 55.0534 (58.10), 67.057 (53.74) | [1] |

Experimental Protocols

The mass spectrometry data for this compound was obtained using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Instrumentation : Agilent 6530 Q-TOF mass spectrometer.[1]

-

Ionization Source : Electrospray Ionization (ESI).

-

Analysis Mode : Positive ion mode.

-

Data Acquisition : Tandem mass spectrometry (MS/MS) was performed to obtain fragmentation patterns.

-

Sample Preparation : The sample was likely dissolved in a suitable solvent compatible with reverse-phase liquid chromatography, such as methanol (B129727) or acetonitrile, and introduced into the mass spectrometer via the LC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation

Table 2: Representative ¹H NMR Data for a Labdane Diterpene Core Structure

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (tertiary) | 0.70 - 1.20 | s |

| CH₂ (alicyclic) | 1.20 - 1.90 | m |

| CH (alicyclic) | 1.00 - 2.00 | m |

| H-C-O | 3.20 - 3.60 | m |

| -COOH | 10.0 - 12.0 | br s |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet, 'br' denotes broad. Data is illustrative and based on general values for labdane diterpenoids.

Table 3: Representative ¹³C NMR Data for a Labdane Diterpene Core Structure

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ | 15 - 35 |

| CH₂ | 18 - 45 |

| CH | 35 - 60 |

| Quaternary C | 30 - 45 |

| C-O | 70 - 80 |

| COOH | 175 - 185 |

Note: Data is illustrative and based on general values for labdane diterpenoids.

Experimental Protocols

A typical experimental protocol for obtaining NMR spectra of a labdane diterpenoid like this compound would involve the following steps:

-

Sample Preparation : 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Instrumentation : A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to acquire the spectra.

-

Data Acquisition :

-

¹H NMR : Standard one-dimensional proton spectra are acquired.

-

¹³C NMR : Proton-decoupled one-dimensional carbon spectra are acquired.

-

2D NMR : To aid in structure elucidation, various two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Data Presentation

Table 4: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Strong, very broad |

| C-H stretch (Alkyl) | 2850-2960 | Strong |

| C=O stretch (Carboxylic acid) | 1700-1725 | Strong |

| C-O stretch (Carboxylic acid) | 1210-1320 | Strong |

| O-H bend (Carboxylic acid) | 920-950 | Medium, broad |

Note: These are characteristic absorption ranges for carboxylic acids and are expected for this compound.

Experimental Protocols

The IR spectrum of a solid sample like this compound is typically obtained using one of the following methods:

-

KBr Pellet Method : A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the IR spectrometer's sample holder.

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR beam is then passed through the crystal.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

References

The Dawn of Discovery: An In-depth Technical Guide to Early Studies of Labdane-Type Diterpenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-type diterpenes represent a vast and structurally diverse class of natural products, characterized by a bicyclic decalin core. Found across a wide array of organisms, including plants, fungi, and marine life, these compounds have long been a subject of intense scientific scrutiny due to their broad spectrum of biological activities. This technical guide delves into the seminal, early studies that laid the foundation for our current understanding of these remarkable molecules. We will explore the pioneering work on the isolation, structural elucidation, and initial biological characterization of key labdane-type diterpenes, providing a historical and technical perspective for researchers in natural product chemistry and drug discovery.

Core Concepts in Early Labdane (B1241275) Diterpene Research

Early investigations into labdane-type diterpenes were primarily focused on three key areas: the isolation of pure compounds from complex natural mixtures, the determination of their intricate chemical structures, and the preliminary assessment of their biological activities. These foundational studies were instrumental in establishing the chemical diversity and therapeutic potential of this class of compounds.

Pioneering Isolation and Purification Techniques

The journey to understanding labdane-type diterpenes began with their extraction and isolation from natural sources. Early researchers relied on classical phytochemical techniques to obtain these compounds in a pure form.

Experimental Protocols: Early Isolation of Labdane Diterpenes

1. Solvent Extraction: The initial step in isolating labdane diterpenes from plant material typically involved solvent extraction. The choice of solvent was crucial and often involved a sequence of solvents with increasing polarity to fractionate the components based on their solubility.

-

Maceration: Air-dried and powdered plant material (e.g., leaves, stems, roots) was soaked in a solvent (e.g., hexane, ether, ethanol, or methanol) at room temperature for an extended period, often with occasional agitation.[1] This process was repeated multiple times to ensure exhaustive extraction.

-

Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus was frequently employed. This method allowed for continuous extraction with a fresh portion of the solvent, which was heated to its boiling point, vaporized, condensed, and allowed to percolate through the plant material.

2. Chromatographic Separation: Crude extracts obtained from solvent extraction were complex mixtures requiring further separation. Early chromatographic techniques were pivotal in isolating individual labdane diterpenes.

-

Column Chromatography: This was the workhorse of purification in early natural product chemistry. A glass column was packed with an adsorbent material, most commonly silica (B1680970) gel or alumina. The crude extract was loaded onto the top of the column, and a solvent or a gradient of solvents (eluent) was passed through the column. Compounds separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions were collected sequentially and analyzed for purity.[2]

-

Thin-Layer Chromatography (TLC): TLC was an indispensable tool for monitoring the separation process in column chromatography and for assessing the purity of isolated fractions.[1] A thin layer of adsorbent (silica gel or alumina) was coated onto a glass plate. The sample was spotted at the bottom, and the plate was developed in a chamber containing a suitable solvent system. The separated compounds were visualized, often by spraying with a reagent such as sulfuric acid followed by heating.[1][3]

Structural Elucidation in the Pre-Spectroscopic and Early Spectroscopic Era

Determining the chemical structure of these complex bicyclic molecules was a significant challenge for early chemists. The process evolved from classical chemical degradation methods to the application of early spectroscopic techniques.

Experimental Protocols: Early Structural Elucidation

1. Chemical Methods: Before the widespread availability of spectroscopic methods, structure elucidation relied heavily on chemical reactions to degrade the molecule into smaller, identifiable fragments. These methods included:

-

Ozonolysis: To locate double bonds.

-

Dehydrogenation: To determine the basic carbon skeleton.

-

Functional group analysis: Through specific reactions to identify hydroxyl, carbonyl, and other functional groups.

2. Early Spectroscopic Techniques: The mid-20th century saw the advent of spectroscopic techniques that revolutionized natural product chemistry.

-

Infrared (IR) Spectroscopy: IR spectroscopy was one of the first instrumental methods used to identify functional groups present in a molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of NMR spectroscopy was a watershed moment. Early ¹H NMR spectroscopy provided information about the chemical environment of hydrogen atoms in a molecule.[4] The subsequent development of ¹³C NMR spectroscopy provided direct information about the carbon skeleton of the diterpene.[5]

-

Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which could provide clues about its structure.[6]

Seminal Labdane-Type Diterpenes: Early Discoveries

The following sections highlight the early research on three historically and medicinally significant labdane-type diterpenes: andrographolide (B1667393), sclareol (B1681606), and forskolin (B1673556).

Andrographolide: The "King of Bitters"

Andrographolide is the principal bioactive constituent of Andrographis paniculata, a plant with a long history of use in traditional Asian medicine.

Early Isolation and Structural Studies: Andrographolide was first isolated in 1911.[4] Early phytochemical investigations of Andrographis paniculata revealed the presence of a variety of bitter principles, with andrographolide being the most abundant.[7][8] The initial structural work in the 1950s and 1960s, utilizing chemical degradation and early spectroscopic methods like IR, established its diterpenoid nature and the presence of a lactone ring and hydroxyl groups.[4]

Early Reports on Biological Activity: Early studies on andrographolide focused on its anti-inflammatory properties. It was observed to reduce inflammatory responses in various in vivo models.[9] These early findings paved the way for later research that elucidated its mechanism of action, including the inhibition of the NF-κB signaling pathway.[9][10]

Sclareol: A Fragrant Diterpene with Antifungal Properties

Sclareol is a bicyclic diterpene alcohol that is a major component of the essential oil of clary sage (Salvia sclarea).[11][12]

Early Isolation and Structural Determination: Sclareol was one of the earlier labdane diterpenes to be isolated and characterized. Its structure was elucidated through chemical means, and it served as a key reference compound for the structural determination of other labdane diterpenes.[13] Early phytochemical studies of Salvia sclarea focused on the composition of its essential oil, where sclareol was identified as a major non-volatile component.[12]

Early Quantitative Data on Antifungal Activity: Early research on the biological activities of sclareol revealed its significant antifungal properties.[14] Quantitative data from these early studies provided the first insights into its potential as an antifungal agent.

Table 1: Early Quantitative Antifungal Activity of Sclareol and its Derivatives

| Compound | Fungal Species | Activity Metric | Value | Reference |

| Sclareol | Curvularia lunata | IC₅₀ | >50 µg/mL | [3] |

| Sclareol Derivative 16 | Curvularia lunata | IC₅₀ | 12.09 µg/mL | [3][14] |

| Sclareol | Alternaria brassicae | IC₅₀ | >50 µg/mL | [3] |

| Sclareol Derivative 16 | Alternaria brassicae | IC₅₀ | 14.47 µg/mL | [3][14] |

| Sclareol | Candida albicans | MIC | 50 µg/mL | [15] |

| Sclareol | Candida auris | MIC | 50 µg/mL | [15] |

| Sclareol | Candida parapsilosis | MIC | 50 µg/mL | [15] |

| Sclareol | Botrytis cinerea | IC₅₀ | 237.6 µg/mL | |

| 13-epi-Sclareol | Botrytis cinerea | IC₅₀ | 268.8 µg/mL |

Forskolin: A Potent Activator of Adenylyl Cyclase

Forskolin is a labdane diterpene isolated from the roots of the Indian coleus plant, Coleus forskohlii (Plectranthus barbatus).

Discovery and Structural Elucidation: Forskolin was isolated in the 1970s, and its unique and complex structure was determined using a combination of spectroscopic techniques, including X-ray crystallography.[3]

Early Studies on the Mechanism of Action: Early pharmacological studies of forskolin led to the groundbreaking discovery that it is a direct and potent activator of the enzyme adenylyl cyclase.[8] This enzyme is responsible for the synthesis of cyclic AMP (cAMP), a crucial second messenger in numerous cellular signaling pathways.[7][8] This discovery established forskolin as an invaluable tool in biochemical and physiological research.

Table 2: Early Data on Forskolin's Activation of Adenylyl Cyclase

| System | Parameter | Value | Reference |

| Rat cerebral cortical membranes | EC₅₀ for adenylyl cyclase activation | 5-10 µM | [8] |

| Rat cerebral cortical slices | EC₅₀ for cAMP elevation | 25 µM | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general experimental workflow for the isolation and characterization of labdane diterpenes as practiced in the early days, and the signaling pathway of forskolin, which was a major discovery of that era.

Caption: Early experimental workflow for labdane diterpene isolation.

Caption: Forskolin's activation of the adenylyl cyclase pathway.

Conclusion

The early studies on labdane-type diterpenes were characterized by meticulous experimental work and groundbreaking discoveries that have had a lasting impact on natural product chemistry and pharmacology. The isolation and structural elucidation of compounds like andrographolide, sclareol, and forskolin not only revealed the chemical richness of the natural world but also provided valuable molecular probes and lead compounds for drug discovery. This guide serves as a testament to the pioneering spirit of early researchers and provides a valuable technical resource for contemporary scientists building upon this foundational knowledge.

References

- 1. ijfans.org [ijfans.org]

- 2. Biological properties of andrographolide, an active ingredient of Andrographis Paniculata: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antifungal activity of ethers, alcohols, and iodohydrin derivatives of sclareol against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. plantsjournal.com [plantsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism | MDPI [mdpi.com]

- 8. phytopharmajournal.com [phytopharmajournal.com]

- 9. Sclareol | C20H36O2 | CID 163263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ijrti.org [ijrti.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]

- 13. Salvia sclarea Essential Oil Chemical Composition and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. AP-1/IRF-3 Targeted Anti-Inflammatory Activity of Andrographolide Isolated from Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Labdanolic Acid: A Technical Guide for Researchers

Introduction

Labdanolic acid, a naturally occurring bicyclic diterpene derived from the resin of plants of the Cistus genus, is emerging as a compound of significant interest within the scientific community. Belonging to the labdane (B1241275) class of diterpenoids, this compound and its derivatives are being investigated for a range of therapeutic properties, with anti-inflammatory, anticancer, and antimicrobial activities being the most prominent. This technical guide provides an in-depth overview of the current state of research into the therapeutic potential of this compound, focusing on its mechanisms of action, quantitative biological data, and detailed experimental protocols to facilitate further investigation by researchers, scientists, and drug development professionals.

Anti-Inflammatory Properties

The most extensively studied therapeutic property of this compound and its derivatives is their potent anti-inflammatory activity. Research, primarily on its methyl ester, this compound methyl ester (LAME), has elucidated a clear mechanism of action involving the inhibition of key pro-inflammatory signaling pathways.

Mechanism of Action: Inhibition of the TAK-1 Signaling Pathway

Studies have demonstrated that LAME exerts its anti-inflammatory effects by targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical upstream kinase in the inflammatory cascade.[1][2][3] Inhibition of TAK1 by LAME subsequently leads to the downregulation of two major pro-inflammatory signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3]

This inhibitory action prevents the phosphorylation and subsequent degradation of IκBα and IκBβ, which are inhibitory proteins that sequester NF-κB in the cytoplasm.[2] As a result, the translocation of the p65 subunit of NF-κB to the nucleus is blocked, leading to a decrease in the transcription of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] The inhibition of the MAPK pathway further contributes to the reduction of inflammatory responses.[2]

Quantitative Data on Anti-Inflammatory Activity

| Compound/Extract | Assay | Model | Effect | Reference |

| This compound Methyl Ester (LAME) | Nitric Oxide (NO) Production | LPS-stimulated peritoneal macrophages | Significant reduction in NO production | [2][3] |

| This compound Methyl Ester (LAME) | Prostaglandin E2 (PGE2) Production | LPS-stimulated peritoneal macrophages | Significant reduction in PGE2 production | [2][3] |

| This compound Methyl Ester (LAME) | Cytokine Production (IL-6, TNF-α) | LPS-stimulated peritoneal macrophages & in vivo mouse endotoxemia model | Downregulation of IL-6 and TNF-α | [2][3] |

| Gymglu acid (labdane enantiomer mixture) | TPA-induced ear edema | Mouse model | 36.07% inhibition at 1 mg/ear, 41.99% inhibition at 2 mg/ear | [4] |

| Gymglu acid (labdane enantiomer mixture) | Nitric Oxide (NO) Production | LPS-stimulated macrophages | 78.06% inhibition at 155.16 µM | [4] |

| Gymglu acid (labdane enantiomer mixture) | Interleukin-6 (IL-6) Production | LPS-stimulated macrophages | 71.04% inhibition at 155.16 µM | [4] |

Experimental Protocols

This protocol is designed to quantify the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound or its derivatives

-

Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.

-

Treatment: Pre-treat the cells with various concentrations of this compound (or derivatives) for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-